molecular formula C9H7FN2 B8228370 8-Fluoroquinolin-7-amine

8-Fluoroquinolin-7-amine

Cat. No.: B8228370
M. Wt: 162.16 g/mol
InChI Key: SKVKMPNPSYTOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoroquinolin-7-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinolin-7-amine typically involves the introduction of a fluorine atom into the quinoline ring system. One common method is the nucleophilic substitution of a halogen atom in the quinoline precursor with a fluorine atom. This can be achieved using reagents such as potassium fluoride or cesium fluoride under appropriate reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors may be employed to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinolin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

8-Fluoroquinolin-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It serves as a lead compound in the development of new drugs, particularly for its antibacterial and antiviral properties.

    Industry: The compound finds applications in the production of liquid crystals and dyes

Mechanism of Action

The mechanism of action of 8-Fluoroquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to its target sites. This binding can inhibit the activity of enzymes or disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    7-Fluoroquinoline: Another fluorinated quinoline with similar properties but different biological activities.

    6-Fluoroquinoline: Differing in the position of the fluorine atom, leading to variations in reactivity and applications.

    8-Chloroquinoline: A chlorinated analogue with distinct chemical and biological properties.

Uniqueness: 8-Fluoroquinolin-7-amine is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. This positioning can enhance its ability to interact with biological targets and improve its pharmacokinetic properties compared to other fluorinated quinolines .

Properties

IUPAC Name

8-fluoroquinolin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVKMPNPSYTOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)N)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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